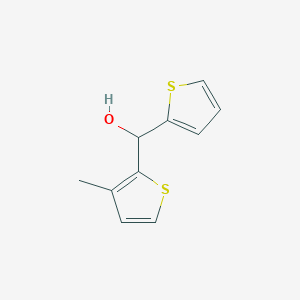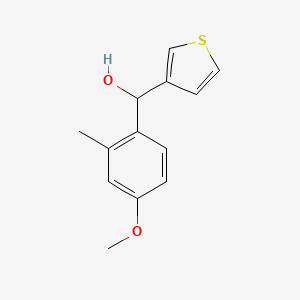
(3-Methylthiophen-2-yl)(thiophen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylthiophen-2-yl)(thiophen-2-yl)methanol is an organic compound that features a methanol group attached to a thiophene ring system Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the reduction of 3-methylthiophene-2-carbaldehyde. One common method is to use sodium borohydride as a reducing agent in a mixture of ethanol and toluene at room temperature. The reaction proceeds as follows :
- Dissolve 3-methylthiophene-2-carbaldehyde in a mixture of ethanol and toluene.
- Gradually add sodium borohydride to the solution at 0°C.
- Stir the reaction mixture for 2 hours at room temperature.
- Partition the mixture between ethyl acetate and water.
- Extract the organic layer and dry over sodium sulfate.
- Filter and concentrate under vacuum to obtain the product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions: (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
(3-Methylthiophen-2-yl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol is not well-studied. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids, due to the presence of the thiophene ring system. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
類似化合物との比較
Thiophene-2-carbaldehyde: A precursor in the synthesis of (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol.
3-Methylthiophene: A simpler thiophene derivative with similar chemical properties.
特性
IUPAC Name |
(3-methylthiophen-2-yl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS2/c1-7-4-6-13-10(7)9(11)8-3-2-5-12-8/h2-6,9,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJVJROGNIDUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














